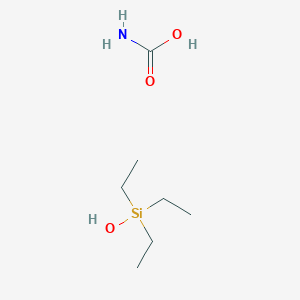

Carbamic acid--triethylsilanol (1/1)

Description

Properties

CAS No. |

58078-36-7 |

|---|---|

Molecular Formula |

C7H19NO3Si |

Molecular Weight |

193.32 g/mol |

IUPAC Name |

carbamic acid;triethyl(hydroxy)silane |

InChI |

InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4) |

InChI Key |

OIQDMUZQYAXLCB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)O.C(=O)(N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Carbamic acid is typically generated in situ by reacting ammonia ($$\text{NH}3$$) with carbon dioxide ($$\text{CO}2$$) at cryogenic temperatures:

$$

\text{NH}3 + \text{CO}2 \rightarrow \text{H}_2\text{NCOOH} \quad \text{(at } T < -23^\circ \text{C)}

$$

To form the 1:1 complex, triethylsilanol is introduced into the reaction mixture under inert conditions. The hydroxyl group of triethylsilanol interacts with the carboxyl group of carbamic acid via hydrogen bonding, stabilizing the complex.

Key Steps :

- Cool a tetrahydrofuran (THF) solution to $$-30^\circ \text{C}$$.

- Bubble $$\text{NH}3$$ and $$\text{CO}2$$ gas into the solution.

- Add triethylsilanol dropwise while maintaining low temperatures.

- Isolate the product via vacuum distillation or crystallization.

Optimization Challenges

- Temperature Control : Decomposition of carbamic acid occurs above $$-23^\circ \text{C}$$, necessitating cryogenic reactors.

- Stoichiometry : A 1:1 molar ratio of reactants is critical to avoid byproducts like ammonium carbamate ($$\text{NH}4^+[\text{NH}2\text{CO}_2^-]$$).

Silylation of Ammonium Carbamates

Patent-Derived Methodology

US Patent 4,496,754 outlines a method for synthesizing silyl carbamates by reacting silanes with ammonium carbamates. Adapting this approach, triethylsilane ($$\text{Et}3\text{SiH}$$) reacts with dimethylammonium dimethylcarbamate ($$\text{(CH}3\text{)}2\text{NH}2^+[\text{(CH}3\text{)}2\text{NCOO}^-]$$):

$$

\text{Et}3\text{SiH} + \text{(CH}3\text{)}2\text{NH}2^+[\text{(CH}3\text{)}2\text{NCOO}^-] \rightarrow \text{Et}3\text{Si-OOCN(CH}3\text{)}2 + \text{H}2 + \text{(CH}3\text{)}2\text{NH}

$$

Hydrolysis of the silyl carbamate intermediate under controlled acidic conditions yields the target complex:

$$

\text{Et}3\text{Si-OOCN(CH}3\text{)}2 + \text{H}2\text{O} \rightarrow \text{H}2\text{NCOOH} \cdot \text{Et}3\text{SiOH} + \text{(CH}3\text{)}2\text{NH}

$$

Experimental Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | $$ 0^\circ \text{C} \text{ to } 60^\circ \text{C} $$ | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | 10 min to 24 hours | |

| Yield | 73% (analogous reaction) |

Co-Crystallization from Pre-Formed Components

Procedure

Pre-formed carbamic acid (stabilized as a dimer at $$-30^\circ \text{C}$$) and triethylsilanol are dissolved in a non-polar solvent (e.g., hexane). Slow evaporation at $$-20^\circ \text{C}$$ promotes co-crystallization of the 1:1 complex.

Critical Factors :

Characterization Data

Challenges and Mitigation Strategies

Instability of Carbamic Acid

Byproduct Formation

- Common Byproducts : Ammonia ($$\text{NH}3$$), carbon dioxide ($$\text{CO}2$$), and disiloxanes ($$\text{Et}3\text{Si-O-SiEt}3$$).

- Removal : Fractional distillation under reduced pressure.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| In Situ Synthesis | 60–70 | 85–90 | Moderate | High |

| Silylation-Hydrolysis | 70–75 | 90–95 | High | Moderate |

| Co-Crystallization | 50–60 | 80–85 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.

Scientific Research Applications

Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:

Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.

Industry: It may be used in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Carbamates (e.g., Aldicarb, Carbofuran)

- Structure: Carbamates (R-O-CO-NR’₂) are derived from carbamic acid, replacing hydroxyl or amine groups with organic substituents. Carbamic acid–triethylsilanol (1/1) retains the carbamate core but incorporates a silanol group instead of typical alkyl/aryl substituents .

- Reactivity: Unlike conventional carbamates (e.g., aldicarb), which hydrolyze to release toxic methyl isocyanate, the silanol group in this complex may enhance stability via hydrogen bonding or silylation reactions .

- Applications: Carbamates are primarily pesticides, whereas carbamic acid–triethylsilanol’s silanol component suggests utility in gas detection or surface modification .

Silanols (e.g., Trimethylsilanol)

- Structure: Trimethylsilanol (C₃H₁₀OSi) shares the silanol (-SiOH) group with triethylsilanol but lacks the carbamic acid moiety. Triethylsilanol’s bulkier ethyl groups may reduce volatility compared to trimethylsilanol .

- Stability: Silanols are prone to self-condensation, but carbamic acid’s presence in the complex could inhibit this via intermolecular interactions .

Carbamic Acid Derivatives (e.g., Dimetilan)

- Structure: Dimetilan (a pyrazole carbamate) replaces the silanol group with a pyrazole ring, enhancing insecticidal activity. Carbamic acid–triethylsilanol’s structure prioritizes silanol interaction over bioactivity .

- Toxicity: Dimetilan is highly toxic to insects, while carbamic acid–triethylsilanol’s toxicity profile remains unstudied but likely lower due to silanol’s inertness .

Comparative Data Table

Research Findings and Industrial Relevance

- Marine Chemistry: Carbamic acid derivatives are identified in marine bacterial metabolites, suggesting natural pathways for carbamate-silanol interactions .

- CO₂ Capture: Carbamic acid analogues are used in amine scrubbing, but silanol-containing complexes like this one may offer novel CO₂ adsorption mechanisms due to silanol’s polarity .

- Safety: Trimethylsilanol mixtures are handled under strict gas safety protocols, implying similar precautions for triethylsilanol complexes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Carbamic Acid–Triethylsilanol (1/1) and ensuring stoichiometric accuracy?

- Methodological Answer : Synthesis should begin with precise stoichiometric calculations to avoid side reactions. For example, in aldol condensation, molar ratios are critical: 1.3 mL of a reagent (density ~1.05 g/mL) yields 1.37 g (0.0103 mol), theoretically producing 1.8 g of product . Thin-layer chromatography (TLC) can monitor reaction progress by tracking intermediate spots (e.g., carbamic acid derivatives). Ensure reaction conditions (e.g., NaOH equivalence) align with mechanistic requirements . Computational tools like REAXYS or PISTACHIO can predict feasible synthetic routes by scoring precursor plausibility and relevance .

Q. How can NMR spectroscopy confirm the structural integrity of Carbamic Acid–Triethylsilanol (1/1)?

- Methodological Answer : Use ¹H and ¹³C NMR to identify characteristic peaks for functional groups (e.g., -NH in carbamic acid, -Si-O in triethylsilanol). For example, tetrameric clusters in carbamic acid derivatives exhibit distinct splitting patterns due to hydrogen bonding . Advanced NMR techniques (e.g., 2D COSY or NOESY) can resolve overlapping signals in complex mixtures. Cross-validate with databases like NIST Chemistry WebBook for reference spectra .

Advanced Research Questions

Q. What role does Carbamic Acid–Triethylsilanol (1/1) play in CO₂ capture mechanisms, particularly in amine-based solvents?

- Methodological Answer : In amine scrubbing, carbamic acid intermediates form during CO₂ absorption via zwitterionic pathways. Triethylsilanol may stabilize these intermediates through hydrogen bonding, reducing energy consumption (e.g., from 0.11 to 0.2 MWh/ton CO₂) . Experimental validation involves pressurized NMR to track carbamic acid speciation and DFT modeling to simulate tetrameric self-assembly . Compare WAXS data with computational predictions to confirm cluster formation .

Q. How can computational tools like REAXYS aid in predicting feasible synthetic pathways for Carbamic Acid–Triethylsilanol (1/1)?

- Methodological Answer : Use template-based scoring (e.g., PISTACHIO/BKMS_METABOLIC) to rank synthetic routes by plausibility (threshold >0.01). Set a Top-N parameter (e.g., 6 routes) to balance exploration and efficiency . Cross-reference with reaction databases to validate intermediates (e.g., Hofmann rearrangement generates carbamic acid via N-bromoamide intermediates ).

Q. How should researchers address contradictions in experimental data when characterizing Carbamic Acid–Triethylsilanol (1/1)?

- Methodological Answer : Apply statistical rigor: (1) Use ANOVA or t-tests to assess reproducibility; (2) Validate outliers via Q-testing; (3) Cross-check spectroscopic data (NMR, IR) against computational simulations (DFT) . For example, unexpected TLC spots may indicate side products; re-optimize reaction conditions (e.g., solvent polarity, temperature) . Document limitations in data validity (e.g., solvent purity, instrument calibration) .

Critical Analysis Guidelines

- Data Reliability : Prioritize peer-reviewed sources (e.g., Nature Chemistry, NIST) over unverified platforms .

- Mechanistic Ambiguities : Use coupled experimental-theoretical approaches (e.g., NMR + DFT) to resolve intermediates .

- Statistical Rigor : Apply tests (e.g., χ² for categorical data) to ensure conclusions align with research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.